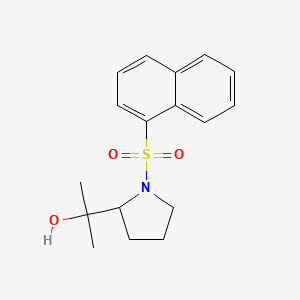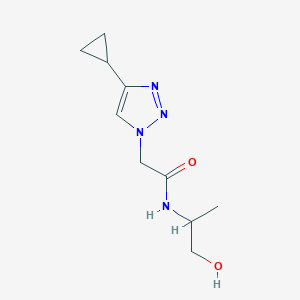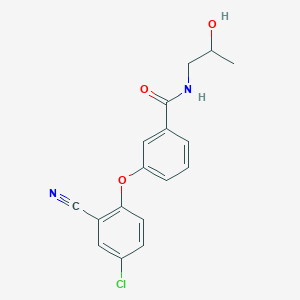
2-(1-Naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NSP and has been found to possess unique properties that make it a valuable tool for research purposes.
Mechanism of Action
The mechanism of action of NSP is not fully understood, but it is believed to act by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response. It has also been found to interact with receptors in the central nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
NSP has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a promising candidate for the development of new analgesic drugs. It has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
NSP has several advantages for use in laboratory experiments. It is easy to synthesize, stable under a range of conditions, and has been found to possess low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on NSP. One area of interest is the development of new drugs based on NSP's anti-inflammatory and analgesic properties. Another area of research is the use of NSP as a drug delivery system, potentially allowing for targeted drug delivery to specific tissues or organs. Further investigation into its mechanism of action and potential side effects is also needed to fully understand its potential applications.
Synthesis Methods
The synthesis of NSP involves the reaction of 2-pyrrolidinone with 1-naphthalenesulfonyl chloride in the presence of a base. The resulting product is then treated with 2-propanol to yield the final compound. This method has been found to be efficient and reproducible, making it a popular choice for researchers.
Scientific Research Applications
NSP has been extensively studied for its potential applications in various fields of research. One of the most significant areas of research is in the field of medicinal chemistry, where NSP has been found to possess anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery system.
properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(2,19)16-11-6-12-18(16)22(20,21)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,19H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLVPRUCISJMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthalen-1-ylsulfonylpyrrolidin-2-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)


![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)

![2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)

![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)